(2-Chloroethyl)cyclopropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

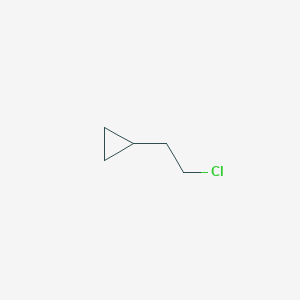

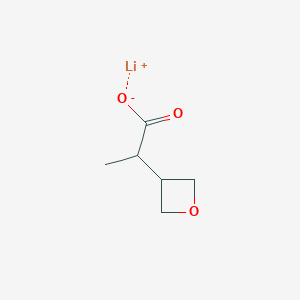

“(2-Chloroethyl)cyclopropane” is a chemical compound with the molecular formula C5H9Cl . It is also known by other names such as Cyclopropane, (2-chloroethyl)- .

Molecular Structure Analysis

The molecular structure of “(2-Chloroethyl)cyclopropane” consists of a cyclopropane ring with a 2-chloroethyl group attached. Cyclopropane is a cycloalkane that consists of three carbon atoms linked together to form a ring structure . The 2-chloroethyl group is an alkyl group consisting of two carbon atoms, with one of the hydrogen atoms replaced by a chlorine atom .科学的研究の応用

Synthesis of Heterosubstituted Cyclopropanes

(2-Chloroethyl)cyclopropane has been utilized in the synthesis of heterosubstituted cyclopropanes. Lithiated 2-(1-chloroethyl)-4,4-dimethyl-2-oxazoline adds to electron-poor alkenyl heterocycles, yielding substituted cyclopropanes in excellent yields. This process also enables the production of chiral nonracemic heterosubstituted cyclopropanes, starting from optically active 2-chloromethyl-2-oxazolines (Rocchetti et al., 2003).

Synthesis of Cyclopropane Ester Derivatives

Ethyl-2-(2-chloroethyl)acrylate, a derivative of (2-Chloroethyl)cyclopropane, has been used as a versatile α-cyclopropylester cation synthon. It reacts efficiently with various nucleophiles through Michael addition followed by intramolecular capture of the incipient ester enolate, leading to functionalized cyclopropane esters in high yields (Lachia et al., 2011).

Ring-Opening Dichlorination

(2-Chloroethyl)cyclopropane derivatives have been subjected to ring-opening 1,3-dichlorination reactions using iodobenzene dichloride. This method is applicable to a variety of donor and acceptor groups, resulting in ring-opened products with chlorine atoms adjacent to these moieties (Garve et al., 2014).

Synthesis of Tris(Oxazolinyl)Cyclopropanes

2-Chloromethyl-2-oxazoline, related to (2-Chloroethyl)cyclopropane, can be transformed into tris(oxazolinyl)cyclopropane upon treatment with strong bases. This method allows for the preparation of more functionalized tris(oxazolinyl)cyclopropanes through deprotonation and addition of electrophiles (Capriati et al., 2002).

Computational Investigation of Reactions with Cyclopropane

Computational studies have explored the reactions of CH(2), CHCl, and CCl(2) with cyclopropane. These studies provide insights into the reaction mechanisms and energy pathways, contributing to a deeper understanding of the chemical properties of cyclopropane and its derivatives (Sevin et al., 2004).

Novel Routes to Cyclopropane Derivatives

Pd-catalyzed sequential C-H activation and radical cyclization have been used to synthesize cyclopropane derivatives. This method demonstrates the conversion of 1,1-dimethyls in 2-(1,1-dimethylalkyl)dimethyloxazolines to cyclopropanes (Giri et al., 2006).

Conformationally Restricted Analogs of Histamine

(2-Chloroethyl)cyclopropane has been used to design chiral cyclopropanes as conformationally restricted analogs of histamine. These compounds, synthesized with varying functionalized carbon substituents, offer insights into bioactive conformations (Kazuta et al., 2002).

将来の方向性

特性

IUPAC Name |

2-chloroethylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c6-4-3-5-1-2-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEOPAAMRFEMFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloroethyl)cyclopropane | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate](/img/structure/B2737838.png)

![ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2737839.png)

![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B2737846.png)

![3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2737849.png)

![4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2737850.png)

![N-(4-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2737852.png)

![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2737857.png)

![N-(3'-acetyl-5-chloro-2-oxo-1-(3-(o-tolyloxy)propyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2737860.png)